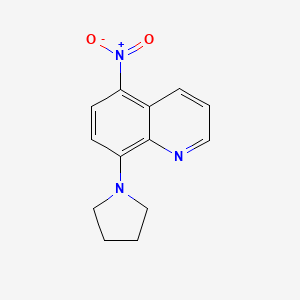

5-Nitro-8-(pyrrolidin-1-yl)quinoline

Descripción general

Descripción

5-Nitro-8-(pyrrolidin-1-yl)quinoline: is a chemical compound with the molecular formula C13H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitro group at the 5-position and the pyrrolidinyl group at the 8-position of the quinoline ring imparts unique chemical and biological properties to this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline typically involves the nitration of 8-(pyrrolidin-1-yl)quinoline. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitro-8-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Reduction: 5-Amino-8-(pyrrolidin-1-yl)quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of this compound.

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the primary applications of 5-Nitro-8-(pyrrolidin-1-yl)quinoline is its role as an anticancer agent. Research has shown that derivatives of 8-hydroxyquinoline, including this compound, exhibit multidrug resistance-selective toxicity. This is particularly important in overcoming the challenges posed by multidrug-resistant cancer cells.

Case Study: Multidrug Resistance Selectivity

In a recent study, a series of 8-hydroxyquinoline Mannich base derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study highlighted that the introduction of the pyrrolidinyl group significantly enhanced the water solubility and cytotoxicity against both chemo-naive and multidrug-resistant cell lines (Colo205 and Colo320) compared to non-cancerous cell lines (MRC-5) .

| Compound | Cell Line Tested | Cytotoxicity Ratio (Cancer vs Non-Cancer) |

|---|---|---|

| This compound | Colo205 | ~2 |

| This compound | Colo320 | ~2 |

This selectivity suggests that this compound could be developed into a therapeutic agent that specifically targets resistant cancer cells while sparing normal cells.

Inhibition of Catechol O-Methyltransferase

Another significant application of this compound lies in its potential as an inhibitor of catechol O-methyltransferase (COMT). COMT is an important enzyme involved in the metabolism of catecholamines, which play critical roles in neurological functions.

Research Findings

A series of 8-hydroxyquinolines were identified as potent inhibitors of COMT, with modifications at the 7-position enhancing their metabolic stability without compromising potency. The structure-activity relationship studies indicated that compounds similar to this compound can effectively modulate dopamine metabolites in the brain, making them promising candidates for treating neurological disorders associated with compromised cortical dopamine signaling .

| Compound | COMT Inhibition Potency | Brain Penetration |

|---|---|---|

| This compound | High | Yes |

Metal Complex Formation

The formation of metal complexes with this compound has also been explored for its therapeutic implications. The ability of this compound to form complexes with essential metal ions such as Cu(II), Fe(III), and Zn(II) has been characterized, indicating potential applications in targeted therapy for resistant cancers .

Metal Complexes Case Study

The binding affinity and selectivity towards various metal ions were studied to understand their influence on the anticancer properties. The results showed that these metal complexes exhibited enhanced cytotoxicity against multidrug-resistant cancer cells compared to their free ligand forms.

| Metal Ion | Binding Affinity | Cytotoxicity Enhancement |

|---|---|---|

| Cu(II) | Strong | Significant |

| Fe(III) | Moderate | Moderate |

| Zn(II) | Weak | Minimal |

Mecanismo De Acción

The mechanism of action of 5-Nitro-8-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic and pharmacodynamic properties .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or modulate the activity of specific enzymes involved in cellular processes.

Receptors: It can bind to and modulate the activity of certain receptors, affecting signal transduction pathways.

DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and cellular functions.

Comparación Con Compuestos Similares

8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8-position, known for its antimicrobial and anticancer properties.

5-Nitroquinoline: A simpler analog with only a nitro group at the 5-position, used in various chemical and biological studies.

8-(Pyrrolidin-1-yl)quinoline: A compound with only the pyrrolidinyl group at the 8-position, studied for its biological activities.

Uniqueness: 5-Nitro-8-(pyrrolidin-1-yl)quinoline is unique due to the combination of the nitro and pyrrolidinyl groups, which impart distinct chemical and biological properties.

Actividad Biológica

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, based on recent research findings and case studies.

Chemical Structure and Properties

This compound features a quinoline core with a nitro group at the 5-position and a pyrrolidine moiety at the 8-position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties against a range of pathogens.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 0.125 |

| Escherichia coli | 8 | 0.25 |

| Klebsiella pneumoniae | 16 | 0.5 |

These results suggest that the compound could be developed for treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly concerning its ability to target multidrug-resistant cancer cells.

The compound has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it affects the expression levels of proteins associated with apoptosis and cell cycle regulation.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including Colo205 and Colo320. The selectivity ratio was approximately 2:1 when compared to non-cancerous cell lines, indicating a favorable therapeutic index.

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Colo205 | 15 | 2 |

| Colo320 | 12 | 2 |

| MRC-5 (non-cancerous) | 30 | - |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:

- Antiviral Activity : Some derivatives have displayed activity against viral infections, particularly in models related to COVID-19.

- Epigenetic Modulation : Recent studies suggest that compounds similar to this compound can modulate epigenetic markers, offering therapeutic avenues for diseases like Huntington's disease .

Propiedades

IUPAC Name |

5-nitro-8-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-16(18)11-5-6-12(15-8-1-2-9-15)13-10(11)4-3-7-14-13/h3-7H,1-2,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMERJCJHEOTUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385245 | |

| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294194-84-6 | |

| Record name | 5-nitro-8-(pyrrolidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.